Deflazacort is a synthetic glucocorticoid, a class of steroid hormones that are vital for a wide range of physiological processes. It was first synthesized in 1969 []. Deflazacort is a prodrug, meaning it is inactive in its administered form and must be metabolized in the body to its active form, 21-desacetyl Deflazacort []. This active metabolite interacts with the glucocorticoid receptor, influencing gene expression and cellular processes.
While the provided papers do not delve into specific synthesis pathways for Deflazacort, they do indicate that it is a derivative of prednisolone [, ]. The synthesis likely involves modifications to the prednisolone structure, particularly the addition of a methyloxazoline ring at the 16α–17α positions, a characteristic feature of Deflazacort [].
Deflazacort functions as a prodrug, converting to its active metabolite, 21-desacetyl Deflazacort, in vivo []. This metabolite binds to the glucocorticoid receptor in the cytoplasm []. The resulting complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) in the DNA. This interaction modulates the transcription of various genes involved in inflammation, immune response, and muscle growth and repair [].
While this analysis excludes detailed side effect profiles, it's crucial to acknowledge that Deflazacort, like all glucocorticoids, can induce adverse effects []. Long-term use is associated with risks such as osteoporosis, growth suppression in children, metabolic disturbances, and immune system suppression [, ].
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5